molecular formula C10H13N5O3 B7828675 Cordycepin

Cordycepin

Cat. No.: B7828675
M. Wt: 251.24 g/mol
InChI Key: OFEZSBMBBKLLBJ-UHFFFAOYSA-N
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Description

Cordycepin, also known as 3’-deoxyadenosine, is a nucleoside analog derived from the medicinal fungus Cordyceps. It is structurally similar to adenosine but lacks an oxygen atom at the 3’ position of its ribose sugar. This compound has been recognized for its diverse biological activities, including anticancer, antitumor, antioxidant, anti-inflammatory, hypoglycemic, and immunomodulatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cordycepin can be synthesized through various methods. One effective method involves converting the 3’-OH group of adenosine into an iodide group, followed by dehalogenation to yield this compound. Another method includes a four-step process: 5’-OH protection, esterification, removal of the -O-tosyl group, and deprotection. The key step involves converting 5’-O-triphenylmethyladenosine to 3’-O-tosyl-5’-O-triphenylmethyladenosine using lithium aluminum hydride as a reducing agent .

Industrial Production Methods

Industrial production of this compound often involves the extraction from the fruiting bodies of Cordyceps militaris. Techniques such as ultrasonic-assisted extraction, pressurized extraction, Soxhlet extraction, and reflux extraction are commonly used. These methods aim to optimize yield and purity while minimizing solvent and time consumption .

Chemical Reactions Analysis

Types of Reactions

Cordycepin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit polyadenylation, activate AMP-activated protein kinase (AMPK), and reduce mammalian target of rapamycin (mTOR) signaling .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include lithium aluminum hydride, iodide, and various protecting groups such as triphenylmethyl. Reaction conditions often involve specific temperatures and solvents to ensure optimal yield and purity .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives that retain its biological activity. These derivatives are often used in further research and drug development .

Scientific Research Applications

Cordycepin has a wide range of scientific research applications:

Mechanism of Action

Cordycepin exerts its effects by inhibiting polyadenylation, activating AMP-activated protein kinase (AMPK), and reducing mammalian target of rapamycin (mTOR) signaling. These actions result in the induction of tumor cell apoptosis and a decrease in tumor cell proliferation. The compound also modulates the immune response within the tumor microenvironment .

Comparison with Similar Compounds

Cordycepin is similar to other nucleoside analogs such as adenosine, cytarabine, and vidarabine. its unique structure, lacking an oxygen atom at the 3’ position, gives it distinct biological activities. Unlike adenosine, this compound can inhibit RNA synthesis and metabolism, making it a valuable tool in molecular biology research .

List of Similar Compounds

  • Adenosine
  • Cytarabine
  • Vidarabine

This compound’s unique properties and diverse applications make it a compound of significant interest in various scientific fields.

Properties

IUPAC Name

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(17)1-5(2-16)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEZSBMBBKLLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859090
Record name 9-(3-Deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73-03-0
Record name Cordycepin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cordycepin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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